molecular formula C6H9N3O B061972 N-(4-Methyl-1H-imidazol-2-yl)acetamide CAS No. 160041-61-2

N-(4-Methyl-1H-imidazol-2-yl)acetamide

Cat. No. B061972
M. Wt: 139.16 g/mol
InChI Key: AIEWKBISOOGENG-UHFFFAOYSA-N
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Description

“N-(4-Methyl-1H-imidazol-2-yl)acetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, but various imidazole derivatives had been discovered as early as the 1840s . His synthesis used glyoxal and formaldehyde in ammonia to form imidazole . This synthesis, while producing relatively low yields, is still used for creating C-substituted imidazoles .


Molecular Structure Analysis

Imidazole is a 5-membered planar ring, which is soluble in water and other polar solvents . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .


Chemical Reactions Analysis

Imidazole is amphoteric; that is, it can function as both an acid and a base . The compound is classified as aromatic due to the presence of a sextet of π -electrons, consisting of a pair of electrons from the protonated nitrogen atom and one from each of the remaining four atoms of the ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “N-(4-Methyl-1H-imidazol-2-yl)acetamide” and other imidazole derivatives could have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

N-(5-methyl-1H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-3-7-6(8-4)9-5(2)10/h3H,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEWKBISOOGENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340654
Record name N-(4-Methyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methyl-1H-imidazol-2-yl)acetamide

CAS RN

160041-61-2
Record name N-(4-Methyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methyl-1H-imidazol-2-yl)-acetamide
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